molecular formula C14H19BFNO4 B8165739 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B8165739
M. Wt: 295.12 g/mol
InChI Key: ZDZGPZZMEWQJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves a two-step substitution reaction. The first step includes the reaction of 2-fluorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to form the boronic ester intermediate. The second step involves the reaction of this intermediate with chloroacetamide under basic conditions to yield the final product .

Chemical Reactions Analysis

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom and the boronic ester group.

    Coupling Reactions: It is a valuable intermediate in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

    Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.

Common reagents used in these reactions include palladium catalysts for coupling reactions and bases such as potassium carbonate for substitution reactions. Major products formed from these reactions include biaryl compounds and boronic acids .

Scientific Research Applications

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it an effective inhibitor of enzymes such as proteases. The fluorine atom enhances the compound’s stability and biological activity by increasing its affinity for target molecules .

Comparison with Similar Compounds

Similar compounds to 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide include:

The uniqueness of this compound lies in its combination of a fluorine atom, boronic ester group, and acetamide group, which provides a versatile platform for various chemical reactions and applications in multiple fields.

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO4/c1-13(2)14(3,4)21-15(20-13)9-5-6-11(10(16)7-9)19-8-12(17)18/h5-7H,8H2,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZGPZZMEWQJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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